molecular formula C31H41N5O3 B608944 Isox dual CAS No. 1962928-22-8

Isox dual

Cat. No.: B608944
CAS No.: 1962928-22-8
M. Wt: 531.701
InChI Key: HCDQWCDANVEBQR-UHFFFAOYSA-N
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Description

Isox dual is a dual inhibitor of the bromodomain of CREB binding protein and bromodomain-containing protein 4. It is a useful chemical probe for epigenetic research, particularly in the study of transcriptional regulation. The compound is structurally related to a series of bromodomain inhibitors through a benzimidazole central scaffold with an adjoining 3,5-dimethylisoxazole group, which acts as an acetylated lysine mimic .

Mechanism of Action

Target of Action

Isox Dual is a potent dual inhibitor of the bromodomain of CREB binding protein (CBP BRD) and bromodomain-containing protein 4 (BRD4) . These proteins play a crucial role in the regulation of gene expression by binding to acetylated histones, a process that is key to epigenetic regulation .

Mode of Action

This compound interacts with its targets (CBP BRD and BRD4) by inhibiting their bromodomains . Bromodomains serve as “readers” of epigenetic histone modifications and play a key role in the regulation of gene expression . By inhibiting these domains, this compound can disrupt the normal patterns of gene expression within a cell .

Biochemical Pathways

The inhibition of CBP BRD and BRD4 by this compound affects several biochemical pathways. For instance, the SHH-WNT, PI3K-mTOR-AKT, and EGFR signaling pathways are indicated as key pathways affected by this compound . These pathways are involved in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Pharmacokinetics

It is known that isoxsuprine, a related compound, is rapidly and completely absorbed, with a bioavailability of approximately 100% in humans . The elimination half-life is less than 3 hours in horses . Isoxsuprine is mainly excreted via the kidneys

Result of Action

The result of this compound’s action is a change in the expression of genes regulated by the CBP BRD and BRD4 proteins . This can lead to alterations in the cellular processes controlled by these genes, potentially influencing cell growth, proliferation, differentiation, and survival .

Biochemical Analysis

Biochemical Properties

Isox Dual interacts with CBP and BRD4, with IC50 values of 0.65 μM and 1.5 μM respectively . It inhibits these proteins by binding to their bromodomains, which are responsible for recognizing acetylated lysine residues on histone tails . This interaction disrupts the normal function of these proteins, leading to changes in gene expression .

Cellular Effects

This compound has been shown to have significant inhibitory effects on the growth and metastasis of osteosarcoma cells . It influences cell function by altering gene expression patterns, which can affect various cellular processes such as cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the bromodomains of CBP and BRD4 . This binding interaction inhibits the normal function of these proteins, leading to changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound is a potent inhibitor of CBP and BRD4, and its effects on these proteins can be observed shortly after administration .

Dosage Effects in Animal Models

The effects of this compound on animal models have not been extensively studied. It has been shown to have significant inhibitory effects on the growth and metastasis of osteosarcoma cells in an animal model .

Metabolic Pathways

As a chemical probe, this compound is likely metabolized by the liver and excreted by the kidneys .

Transport and Distribution

Given its molecular structure, it is likely that this compound can freely diffuse across cell membranes .

Subcellular Localization

Given its role as an inhibitor of CBP and BRD4, it is likely that this compound localizes to the nucleus where these proteins are found .

Scientific Research Applications

Properties

IUPAC Name

3-[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O3/c1-23-31(24(2)39-33-23)26-9-12-29-28(22-26)32-30(36(29)16-15-35-17-20-37-21-18-35)13-8-25-6-10-27(11-7-25)38-19-5-14-34(3)4/h6-7,9-12,22H,5,8,13-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDQWCDANVEBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC=C(C=C4)OCCCN(C)C)CCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601103003
Record name 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1962928-22-8
Record name 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1962928-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-[2-[5-(3,5-Dimethyl-4-isoxazolyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl]ethyl]phenoxy]-N,N-dimethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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